Benz(a)anthracenetetrol
Description
Benz(a)anthracenetetrol is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a benz(a)anthracene backbone with four hydroxyl (-OH) substituents.
Key inferred properties of this compound:
- Molecular formula: Likely C₁₈H₁₂O₄ (assuming four -OH groups on a benz(a)anthracene skeleton).
- Reactivity: Hydroxyl groups may increase susceptibility to oxidation and participation in hydrogen bonding.
- Biological activity: Potential to form reactive intermediates (e.g., quinones) or DNA adducts, similar to hydroxylated PAHs .
Properties
CAS No. |
79737-12-5 |
|---|---|
Molecular Formula |
C18H12O4 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
benzo[a]anthracene-5,6,7,8-tetrol |
InChI |
InChI=1S/C18H12O4/c19-13-7-3-4-9-8-12-10-5-1-2-6-11(10)16(20)18(22)15(12)17(21)14(9)13/h1-8,19-22H |
InChI Key |
XLWPVLMYCVBNRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=C4C(=C3)C=CC=C4O)O)C(=C2O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracenetetrol typically involves the hydroxylation of Benz(a)anthracene. This can be achieved through various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide to introduce hydroxyl groups.
Hydroxylation: Employing catalysts like iron or copper to facilitate the addition of hydroxyl groups.
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications and potential health risks. it can be synthesized in controlled laboratory environments using the aforementioned methods.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracenetetrol undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.
Substitution: Electrophilic substitution reactions can occur at
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key benz(a)anthracene derivatives and their properties:
Environmental Impact
- Persistence :
Research Findings and Data
Key Studies on Hydroxylated PAHs
- DNA Adduct Formation : Hydroxylated benz(a)anthracene derivatives, such as triols, are metabolized into diol epoxides that covalently bind DNA, leading to mutations .
- Environmental Degradation : Specific bacterial strains degrade hydroxylated PAHs more efficiently than parent compounds, reducing ecological risks .
Contradictions and Uncertainties
- Fluorine vs. Hydroxyl Effects : While fluorine increases stability , hydroxyl groups may enhance detoxification pathways, creating conflicting impacts on toxicity .
- Dihydro Moieties: Reduced forms (e.g., 8,9-dihydrobenz(a)anthracene) show lower direct reactivity but may still act as procarcinogens .
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